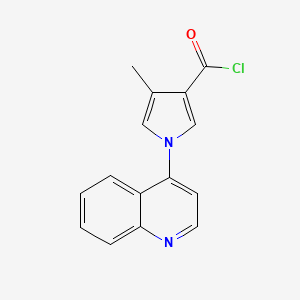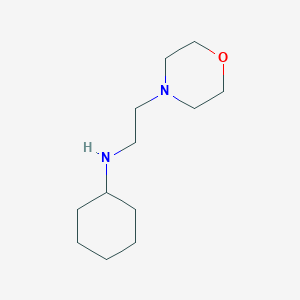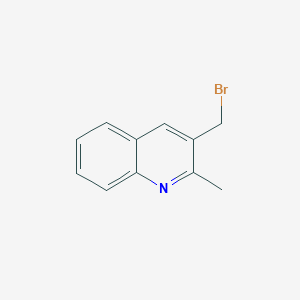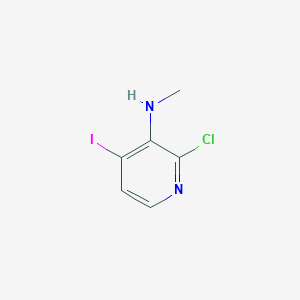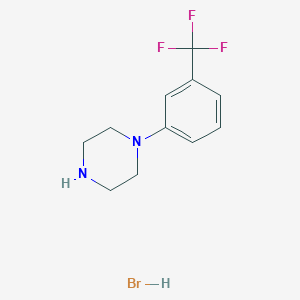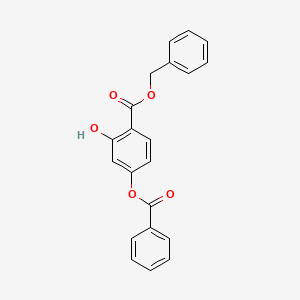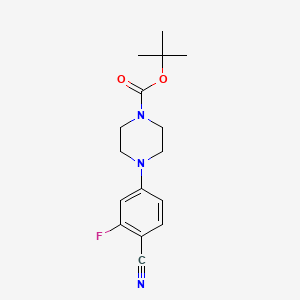
tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorine atom and a cyano group attached to a phenyl ring, which is further connected to a piperazine ring. The tert-butyl ester group is attached to the piperazine ring, providing stability and solubility to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the fluorine and cyano groups: The phenyl ring with fluorine and cyano substituents can be synthesized separately through electrophilic aromatic substitution reactions.
Coupling of the phenyl ring with the piperazine ring: The phenyl ring is then coupled with the piperazine ring using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorine and cyano groups on the phenyl ring can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold that can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-cyano-3-fluoro-phenyl)piperazine-1-carboxylate is unique due to the presence of both fluorine and cyano groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C16H20FN3O2 |
|---|---|
Peso molecular |
305.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-cyano-3-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12(11-18)14(17)10-13/h4-5,10H,6-9H2,1-3H3 |
Clave InChI |
ZKXIAIUAVZFTFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
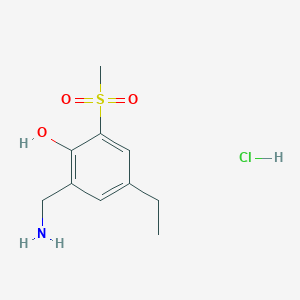
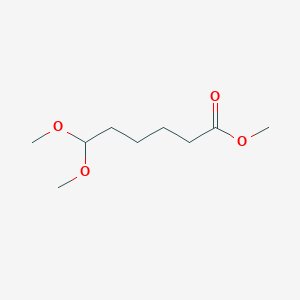
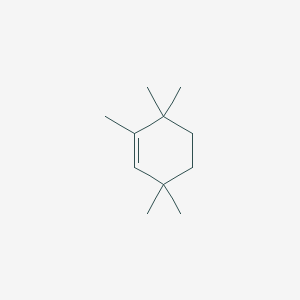
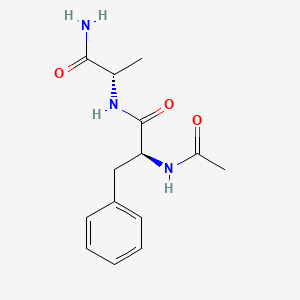
![8-(3-Methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8582292.png)
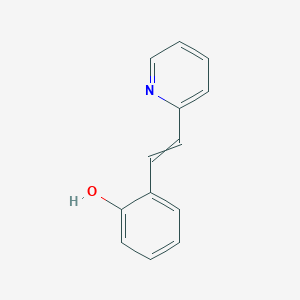
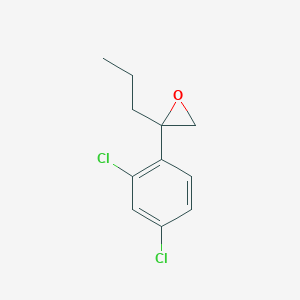
![Methyl 3-[3-(iodomethyl)phenyl]propanoate](/img/structure/B8582304.png)
